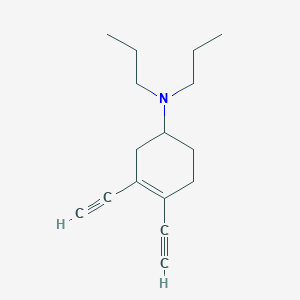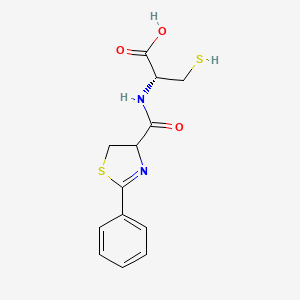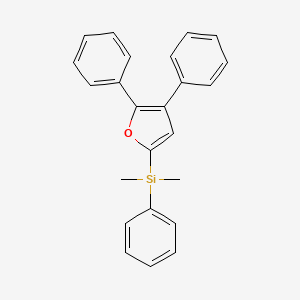
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C24H22OSi This compound is characterized by the presence of a furan ring substituted with two phenyl groups at positions 4 and 5, and a dimethylphenylsilane group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The silicon atom can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl groups can produce cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane involves its interaction with various molecular targets. The furan ring and phenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparación Con Compuestos Similares
Similar Compounds
(4,5-Diphenyl-2-furyl)(dimethyl)phenylsilane: A closely related compound with similar structural features.
3,4-Diphenylfuran-2(5H)-one: Another furan derivative with distinct chemical properties.
Uniqueness
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is unique due to the presence of both furan and silane groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918129-14-3 |
|---|---|
Fórmula molecular |
C24H22OSi |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(4,5-diphenylfuran-2-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C24H22OSi/c1-26(2,21-16-10-5-11-17-21)23-18-22(19-12-6-3-7-13-19)24(25-23)20-14-8-4-9-15-20/h3-18H,1-2H3 |
Clave InChI |
KPAOUDYLDFGSLW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


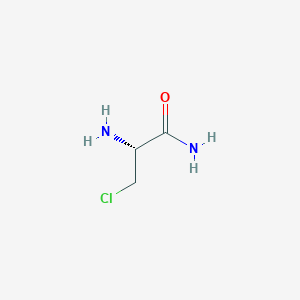
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
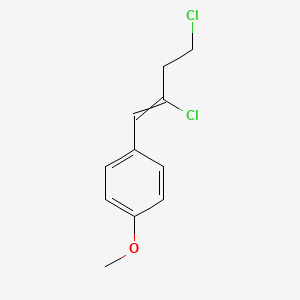
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
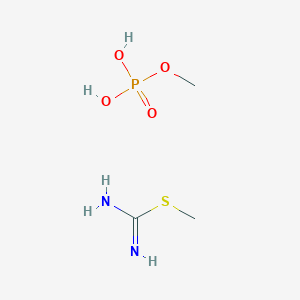
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
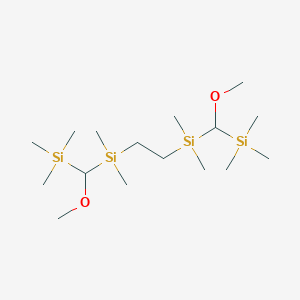
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)

